A Technical Guide to the Structure Elucidation of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid
A Technical Guide to the Structure Elucidation of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid
A Technical Guide to the Structure Elucidation of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a theoretical framework for the structure elucidation of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid. Due to the absence of publicly available experimental data, the spectroscopic values and synthesis protocol are predicted based on established principles of organic chemistry and spectroscopy.
Introduction
6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrazole and oxazine ring system. The pyrazolo-oxazine scaffold is of interest in medicinal chemistry due to its presence in various biologically active molecules. This guide provides a comprehensive, albeit theoretical, overview of the analytical methods that would be employed to confirm its chemical structure.
The fundamental properties of the target compound are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₃ | [3] |
| Molecular Weight | 168.15 g/mol | [2][3] |
| CAS Number | 1219694-53-7 | [2][3] |
| IUPAC Name | 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid | [3] |
Proposed Synthesis
A plausible synthetic route to the target compound could involve the initial formation of a substituted pyrazole followed by cyclization to form the oxazine ring. A detailed hypothetical protocol is provided below.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
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To a solution of diethyl acetylenedicarboxylate (1 eq.) in ethanol, add hydrazine hydrate (1 eq.) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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To the crude product dissolved in anhydrous Tetrahydrofuran (THF), slowly add lithium aluminium hydride (LiAlH₄) (1.5 eq.) at 0 °C.
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Stir the mixture at room temperature for 4 hours.
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Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
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Filter the resulting solid and concentrate the filtrate to yield the desired pyrazole.
Step 2: Synthesis of Ethyl 1-(2-hydroxyethyl)-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
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Dissolve the product from Step 1 (1 eq.) in dimethylformamide (DMF).
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Add potassium carbonate (K₂CO₃) (2.5 eq.) and 2-bromoethanol (1.2 eq.).
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Heat the mixture to 80 °C and stir for 6 hours.
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After cooling, pour the reaction mixture into water and extract with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the N-alkylated pyrazole.
Step 3: Synthesis of Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylate
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Dissolve the product from Step 2 (1 eq.) in anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C and add triphenylphosphine (PPh₃) (1.5 eq.).
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Add diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.
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Allow the reaction to stir at room temperature for 12 hours (Mitsunobu reaction).
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Purify the crude product by column chromatography to yield the cyclized ester.
Step 4: Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid
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Dissolve the ester from Step 3 in a mixture of THF and water.
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Add lithium hydroxide (LiOH) (3 eq.) and stir at room temperature for 4 hours.
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Monitor the hydrolysis by TLC.
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Acidify the reaction mixture to pH 3-4 with 1M HCl.
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Extract the product with ethyl acetate, dry the organic layer, and remove the solvent to yield the final carboxylic acid.
Structure Elucidation
The confirmation of the chemical structure would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~6.5 | s | 1H | Pyrazole C3-H |
| ~4.8 | t | 2H | -N-CH₂- (C4) |
| ~4.2 | t | 2H | -O-CH₂- (C7) |
| ~4.0 | s | 2H | -CH₂-O- (C6) |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) (ppm) | Assignment |
| ~165.0 | -COOH |
| ~145.0 | Pyrazole C5 |
| ~135.0 | Pyrazole C2 |
| ~105.0 | Pyrazole C3 |
| ~65.0 | -O-CH₂- (C7) |
| ~50.0 | -N-CH₂- (C4) |
| ~48.0 | -CH₂-O- (C6) |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 168 | [M]⁺ (Molecular Ion) |
| 123 | [M - COOH]⁺ |
| 95 | [M - COOH - C₂H₄]⁺ (Loss of ethylene from oxazine ring) |
| 67 | Further fragmentation of the pyrazole ring |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2500-3300 | O-H (Carboxylic Acid) | Broad |
| ~1700 | C=O (Carboxylic Acid) | Strong, sharp |
| ~1620 | C=C (Pyrazole) | Medium |
| ~1550 | C=N (Pyrazole) | Medium |
| 1200-1300 | C-O (Ether & Acid) | Strong |
Visualizations
Chemical Structure
Caption: Chemical structure of the title compound.
Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis workflow.
Structure Elucidation Workflow
Caption: Logical workflow for structure elucidation.
